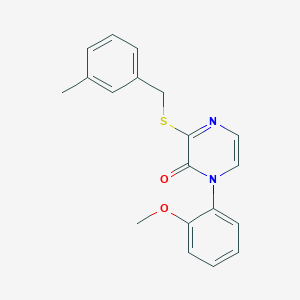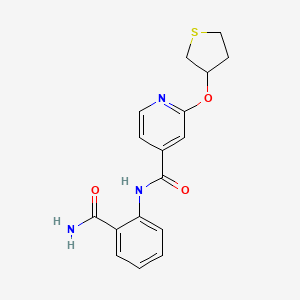
N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anxiolytic-like Effects of Metabotropic Glutamate Receptor Modulators
Research on compounds acting as allosteric modulators of metabotropic glutamate receptors, such as PHCCC, demonstrates potential anxiolytic-like activity without affecting normal behaviors. These findings suggest applications in exploring treatments for anxiety disorders through modulation of glutamate receptors (Stachowicz et al., 2004).
Anticancer Activity of Cyclin-dependent Kinase and Histone Deacetylase Inhibitors
Compounds designed to inhibit both cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) have shown potent anticancer activities in vitro and in vivo. This dual-inhibitory approach represents a promising strategy for cancer treatment, with compound 7c demonstrating notable efficacy in tumor growth inhibition (Cheng et al., 2020).
Synthesis and Characterization of Thiazole and Oxazole Derivatives
Studies on the chemoselective synthesis of thiazole and oxazole derivatives via cyclization of enamides suggest applications in the development of novel compounds with potential biological activities. These synthetic methodologies enable the introduction of diverse functional groups, offering a platform for the design of compounds with targeted properties (Kumar et al., 2013); (Kumar et al., 2012).
Herbicidal Activity of Isoxazole Derivatives
The design of isoxazole derivatives incorporating cyclopropyl groups has led to compounds with significant herbicidal activity. This approach demonstrates the utility of structural modification in agricultural chemistry for the development of more effective herbicides (Sun et al., 2020).
Antimicrobial and Antioxidant Studies of Thiazolidinones and Pyrazole Derivatives
Synthetic routes to thiazolidinones and pyrazole derivatives have been explored, with some compounds showing excellent antimicrobial and antioxidant activities. These studies highlight the potential for designing compounds with specific biological activities based on structural modifications (Raghavendra et al., 2016).
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(2-phenylbutanoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-2-18(14-6-4-3-5-7-14)20(28)22-16-10-12-17(13-11-16)27-25-19(24-26-27)21(29)23-15-8-9-15/h3-7,10-13,15,18H,2,8-9H2,1H3,(H,22,28)(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCADRGDUQPPJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)
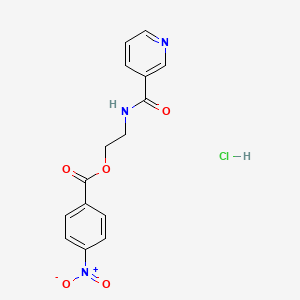
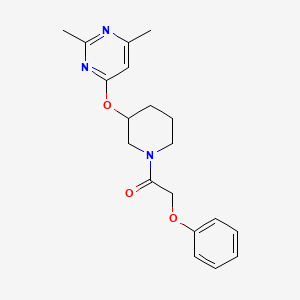
![2-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2411041.png)
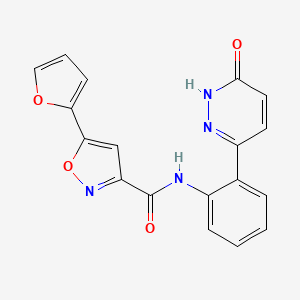
![4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B2411045.png)
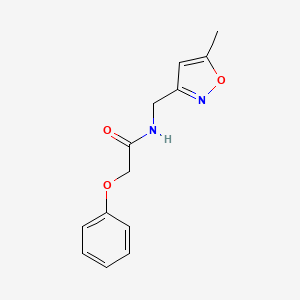

![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2411048.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)
